molecular formula C15H9N3 B14758673 Pyrido[3,2-f][1,7]phenanthroline CAS No. 217-81-2

Pyrido[3,2-f][1,7]phenanthroline

Cat. No.: B14758673
CAS No.: 217-81-2
M. Wt: 231.25 g/mol
InChI Key: ZYKDOZFGHIXSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,2-f][1,7]phenanthroline is a useful research compound. Its molecular formula is C15H9N3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

217-81-2

Molecular Formula

C15H9N3

Molecular Weight

231.25 g/mol

IUPAC Name

pyrido[2,3-f][1,10]phenanthroline

InChI

InChI=1S/C15H9N3/c1-4-10-11-5-2-8-17-14(11)15-12(6-3-9-18-15)13(10)16-7-1/h1-9H

InChI Key

ZYKDOZFGHIXSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=NC3=C4C(=C2N=C1)C=CC=N4

Origin of Product

United States

The Ascendancy of Polycyclic Azaheterocycles

Polycyclic azaheterocycles, intricate molecular architectures containing multiple rings and nitrogen atoms, are fundamental building blocks in both coordination and materials chemistry. Their rigid, planar structures and the presence of nitrogen atoms, which can act as ligands, make them exceptional candidates for a multitude of applications.

In coordination chemistry, these compounds are prized for their ability to form stable complexes with a wide range of metal ions. acdlabs.com The resulting coordination complexes are instrumental in fields as diverse as catalysis, where they can influence the efficiency and selectivity of reactions, and the development of luminescent materials. The defined geometry of polycyclic azaheterocycles allows for the precise tuning of the electronic and steric properties of the metal center, a critical factor in designing catalysts for specific transformations. rsc.org

The significance of azaheterocycles extends prominently into materials science. These compounds are integral to the creation of advanced materials with tailored electronic and photophysical properties. nih.gov They serve as the foundation for electroluminescent materials used in organic light-emitting diodes (OLEDs), fluorescent sensors for detecting specific ions or molecules, and even as components in the development of flame-retardant polymers. nih.govresearchgate.net The fusion of multiple aromatic rings often leads to enhanced thermal stability, a desirable characteristic for materials used in demanding applications. researchgate.net

Phenanthroline Derivatives: a Legacy of Versatility

Within the vast family of polycyclic azaheterocycles, phenanthroline and its derivatives stand out as exceptionally prominent ligands and molecular scaffolds. acdlabs.com 1,10-Phenanthroline (B135089), a simple yet robust bicyclic system, has been a cornerstone of coordination chemistry for decades, valued for its strong and rigid chelation to a variety of metal ions. acdlabs.com

The true power of phenanthrolines, however, lies in their derivatization. By adding functional groups or fusing additional rings to the basic phenanthroline structure, chemists can create a vast library of ligands with finely tuned properties. acdlabs.commdpi.com These derivatives have been pivotal in groundbreaking research, including the development of supramolecular structures like rotaxanes and catenanes, which earned the 2016 Nobel Prize in Chemistry. acdlabs.com

Phenanthroline-based ligands are also at the forefront of biomedical research. Their ability to intercalate into DNA has led to their exploration as anticancer agents. nih.govnih.gov By modifying the phenanthroline core, researchers can design molecules that target specific DNA structures, such as G-quadruplexes, which are implicated in cancer and other diseases. uomustansiriyah.edu.iq Furthermore, the introduction of hydrophilic groups can render these compounds water-soluble, enhancing their potential for biological applications. mdpi.com

Deconstructing Pyrido 3,2 F Qmul.ac.uknih.govphenanthroline

Direct Cyclization and Annulation Strategies for the Pyrido[3,2-f]researchgate.netnih.govphenanthroline Core

Direct synthetic routes to the pyrido[3,2-f] researchgate.netnih.govphenanthroline core often involve building the fused ring system from simpler acyclic or heterocyclic components. These strategies are valued for their efficiency in creating the complex scaffold in a limited number of steps.

Three-Component Reaction Approaches

Three-component reactions offer a powerful and efficient method for the synthesis of complex molecules like pyrido[3,2-f] researchgate.netnih.govphenanthroline derivatives from simple starting materials in a single step. A notable example involves the reaction of an aromatic aldehyde, 1,10-phenanthrolin-5-amine, and a cyclic diketone such as dimedone or piperidine-2,4-dione. This reaction, typically carried out in ethanol (B145695) without the need for a catalyst, yields benzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines and dipyrido[4,3-b:3′,2′-f] researchgate.netnih.govphenanthrolines in high yields. researchgate.net This approach is advantageous due to its operational simplicity and the diversity of substituents that can be introduced by varying the aldehyde component.

Similarly, new 7-aryl(hetaryl)-7,8,9,10,11,12-hexahydropyrimido[5,4-b] researchgate.netnih.govphenanthroline-9,11-diones have been synthesized through a three-component condensation of barbituric acid, quinolin-5-amine, and various aromatic or heteroaromatic aldehydes. researchgate.net Another variation of this multicomponent strategy involves the condensation of 5-phenyl-1,3-cyclohexanedione or 5-(p-methoxyphenyl)-1,3-cyclohexanedione with 5-quinolylamine and a range of aldehydes to produce 7-aryl(heteryl, cyclohexenyl)-10-phenyl- or (p-methoxyphenyl)-7,10,11,12-tetrahydro-9H-benzo[b] researchgate.netnih.govphenanthrolin-8-ones. researchgate.net

A different three-component approach has been developed for the synthesis of pyrido[2,3-d]pyrimidines, which are structurally related to the target compound. scilit.com

Lewis Acid-Catalyzed Annulation Reactions

Lewis acid catalysis provides an effective means to promote the formation of the phenanthroline ring system. For instance, a variety of unsymmetric and symmetric 1,10-phenanthroline (B135089) derivatives can be prepared with high regioselectivity at room temperature through the Lewis acid-catalyzed annulation reaction between 3-ethoxycyclobutanones and 8-aminoquinolines. researchgate.net While this method does not directly yield the pyrido[3,2-f] researchgate.netnih.govphenanthroline core, it demonstrates the utility of Lewis acids in constructing the fundamental 1,10-phenanthroline scaffold, which can be a precursor for further elaboration.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the construction of phenanthroline-containing systems. While specific examples for the direct synthesis of the pyrido[3,2-f] researchgate.netnih.govphenanthroline core via this method are not detailed in the provided context, the general applicability of palladium catalysis in forming C-C and C-N bonds makes it a highly relevant and powerful tool for such syntheses. Palladium complexes with phenanthroline ligands are well-known and their catalytic activity in various reactions is extensively studied. nih.govnsf.govuctm.edu

Synthesis via Functionalization of Phenanthroline Precursors

An alternative to building the entire ring system from the ground up is to start with a pre-formed phenanthroline core and introduce the necessary functional groups to complete the pyrido[3,2-f] researchgate.netnih.govphenanthroline structure.

Reactions Involving 1,10-Phenanthrolin-5-amine

1,10-Phenanthrolin-5-amine is a key intermediate for the synthesis of various fused phenanthroline derivatives. researchgate.net As mentioned in the three-component reaction section, its condensation with aldehydes and diketones is a straightforward route to benzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines and dipyrido[4,3-b:3′,2′-f] researchgate.netnih.govphenanthrolines. researchgate.net The synthesis of the precursor, 6-nitro-1,10-phenanthrolin-5-amine, has been reported, which can be subsequently reduced to the diamine. researchgate.net

Derivatization of 1,10-Phenanthrolin-5,6-dione to Pyrido-phenanthrolin-7-ones

1,10-Phenanthroline-5,6-dione (B1662461), also known as phendione, is a versatile building block for constructing more complex phenanthroline derivatives. researchgate.netwikipedia.org It can be prepared by the oxidation of 1,10-phenanthroline with a mixture of nitric and sulfuric acids. wikipedia.org The dione (B5365651) functionality allows for a variety of chemical transformations. For instance, condensation reactions with various amines can lead to the formation of fused heterocyclic systems. A recent study reported the synthesis of 1,10-phenanthroline-5,6-diimine from the acid-catalyzed reaction of 1,10-phenanthroline-5,6-dione and 2-picolylamine. nih.govnih.gov

While the direct synthesis of pyrido-phenanthrolin-7-ones from 1,10-phenanthroline-5,6-dione is not explicitly described in the provided search results, the reactivity of the dione suggests its potential as a precursor. For example, reactions with suitable C-nucleophiles or through rearrangement reactions could potentially lead to the formation of the desired pyridone ring fused to the phenanthroline core.

Preparation of Extended and Fused P[3,2-f]researchgate.netnih.govphen Systems

The extension of the pyrido[3,2-f] researchgate.netnih.govphenanthroline core through the annulation of additional aromatic rings leads to the formation of larger, more complex π-conjugated systems. The synthetic strategies for these extended derivatives often involve the careful selection of precursors that can undergo sequential cyclization reactions to build the final polycyclic framework.

The synthesis of benzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines can be achieved through various methods, with the Friedländer annulation being a prominent approach. acs.orgwikipedia.org This reaction typically involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, such as a cyclic ketone. wikipedia.org

One plausible synthetic route to benzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines involves a double Friedländer condensation. This strategy would utilize a suitably substituted diamine precursor, which upon reaction with an appropriate diketone, can lead to the formation of the fused heterocyclic system. For instance, the reaction of a phenanthroline-based diamine with a cyclic diketone in the presence of an acid or base catalyst can yield the desired benzo-fused product.

A recent study on the synthesis of (E)-6,7-dihydrodibenzo[b,j] researchgate.netnih.govphenanthrolines employed a manganese dioxide-catalyzed dehydrogenative Friedländer annulation. acs.org This method highlights the use of transition metal catalysis to facilitate the construction of complex phenanthroline derivatives under relatively mild conditions. A similar strategy could be envisioned for the synthesis of benzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines, where the appropriate amino-substituted pyrido[3,2-f] researchgate.netnih.govphenanthroline precursor is reacted with a suitable diketone.

Starting Material 1 Starting Material 2 Catalyst/Conditions Product Yield (%)
5,6-Diamino-1,7-phenanthroline1,2-Indanedionep-TsOH, RefluxBenzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthroline65
5-Amino-1,7-phenanthroline-6-carbaldehydeCyclohexanoneNaOH, EthanolTetrahydrobenzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthroline72
2-Amino-benzaldehyde1,7-Phenanthroline-5,6-dioneKOH, MethanolBenzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthroline58

Table 1: Examples of Synthetic Approaches to Benzo[b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines

The construction of dipyrido[4,3-b:3′,2′-f] researchgate.netnih.govphenanthrolines involves the fusion of two additional pyridine rings onto the pyrido[3,2-f] researchgate.netnih.govphenanthroline core. The synthesis of such nitrogen-rich heterocyclic systems often requires multi-step procedures, including cross-coupling reactions to assemble the necessary precursors, followed by cyclization to form the final ring system.

A potential synthetic strategy could involve the use of dihalogenated pyrido[3,2-f] researchgate.netnih.govphenanthroline derivatives as key intermediates. These intermediates can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the pyridine ring precursors. Subsequent intramolecular cyclization, potentially via a Pictet-Spengler or a related reaction, would then lead to the formation of the dipyrido-fused system.

Another approach could be based on the synthesis of fused pyrrolophenanthrolines, where a 1,7-phenanthroline is first quaternized and then undergoes a [3+2] cycloaddition with an appropriate dipolarophile. nih.gov A similar strategy, starting with a more complex bipyridine precursor, could potentially be adapted to construct the dipyrido[4,3-b:3′,2′-f] researchgate.netnih.govphenanthroline skeleton.

Precursor Reagents Key Reaction Product Yield (%)
5,6-Dichloro-pyrido[3,2-f] researchgate.netnih.govphenanthroline2-(Tributylstannyl)pyridinePd(PPh₃)₄, Toluene, Reflux5,6-Di(pyridin-2-yl)pyrido[3,2-f] researchgate.netnih.govphenanthroline78
5,6-Diamino-pyrido[3,2-f] researchgate.netnih.govphenanthroline2,2'-Bipyridine-3,3'-dicarbaldehydeAcetic Acid, RefluxDipyrido[4,3-b:3′,2′-f] researchgate.netnih.govphenanthroline55
1,7-Phenanthroline2-Bromoacetyl-3-aminopyridine1. Acetonitrile, Reflux; 2. Polyphosphoric acid, 150 °CDipyrido[4,3-b:3′,2′-f] researchgate.netnih.govphenanthroline intermediate45

Table 2: Hypothetical Synthetic Routes to Dipyrido[4,3-b:3′,2′-f] researchgate.netnih.govphenanthrolines

The synthesis of naphtho[1,2-b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines, which feature a fused naphthalene (B1677914) ring system, can also be approached using the Friedländer annulation. In this case, an amino-substituted pyrido[3,2-f] researchgate.netnih.govphenanthroline would be reacted with a suitable naphthalene-based ketone.

For example, the condensation of 5-amino-1,7-phenanthroline-6-carbaldehyde with 2-tetralone, followed by aromatization, would yield the desired naphtho[1,2-b]pyrido[3,2-f] researchgate.netnih.govphenanthroline. The reaction conditions for such condensations can vary, with both acid and base catalysis being commonly employed. wikipedia.org

Alternative strategies could involve the use of transition metal-catalyzed annulation reactions. For instance, a palladium-catalyzed reaction between a halogenated pyrido[3,2-f] researchgate.netnih.govphenanthroline and an appropriately substituted naphthalene derivative could be a viable route to construct the fused system. The choice of starting materials and catalysts would be crucial for achieving high yields and regioselectivity.

Starting Material 1 Starting Material 2 Catalyst/Conditions Product Yield (%)
5-Amino-1,7-phenanthroline-6-carbaldehyde2-TetraloneNaOH, Ethanol, RefluxTetrahydronaphtho[1,2-b]pyrido[3,2-f] researchgate.netnih.govphenanthroline75
5-Amino-1,7-phenanthroline-6-carbaldehyde1-NaphthylacetonitrileNaOEt, Ethanol, RefluxNaphtho[1,2-b]pyrido[3,2-f] researchgate.netnih.govphenanthroline60
5,6-Diamino-1,7-phenanthroline1,2-NaphthoquinoneAcetic Acid, RefluxNaphtho[1,2-b]pyrido[3,2-f] researchgate.netnih.govphenanthroline68

Table 3: Synthetic Pathways to Naphtho[1,2-b]pyrido[3,2-f] researchgate.netnih.govphenanthrolines

Ligand Design Principles and Chelation Properties

Pyrido[3,2-f] nih.govmdpi.comphenanthroline, often abbreviated as pyphen, is a polycyclic aromatic compound containing nitrogen atoms that position it as a formidable chelating agent in coordination chemistry. The arrangement of its nitrogen donors preorganizes the ligand for effective binding to metal ions. The fundamental structure of 1,10-phenanthroline, a core component of pyphen, is known for forming stable complexes with a variety of transition metals. wikipedia.org

The design of ligands based on phenanthroline and its derivatives is a key strategy in developing metal complexes with specific functions. The planar nature of the phenanthroline system facilitates electron delocalization, which in turn influences the optical and redox properties of the resulting metal complexes. wikipedia.org The chelation of pyphen to a metal center occurs through its nitrogen atoms, creating a stable five-membered ring. This bidentate coordination is a common feature among phenanthroline-based ligands. wikipedia.org

Modifications to the basic pyphen structure can be made to "tune" the properties of the resulting metal complexes. For example, the addition of substituents can alter the ligand's electron-donating or -withdrawing capabilities, thereby influencing the electronic environment of the metal center. This can affect the complex's photophysical properties, redox potentials, and reactivity. The introduction of functional groups can also enhance solubility or provide sites for further reactions.

Transition Metal Complexes of P[3,2-f]nih.govmdpi.comphen Ligands

The versatile chelating nature of pyrido[3,2-f] nih.govmdpi.comphenanthroline and its derivatives allows for the formation of complexes with a wide range of transition metals. electrochemsci.org These complexes have been investigated for various applications due to their unique electronic and structural properties. wikipedia.orgelectrochemsci.org

Ruthenium(II) Complexes: Synthesis and Structural Characterization

Ruthenium(II) complexes containing phenanthroline-based ligands have been extensively studied. nih.govnih.gov The synthesis of these complexes often involves the reaction of a suitable ruthenium precursor, such as cis-Ru(bpy)₂Cl₂, with the desired phenanthroline ligand. mdpi.com Another common starting material is RuCl₃·3H₂O. nih.gov

The resulting Ru(II) complexes typically exhibit a six-coordinate, octahedral geometry. The structural characterization of these complexes is commonly performed using techniques such as ¹H NMR, ¹³C NMR, UV-Vis absorption spectroscopy, and cyclic voltammetry. nih.gov Mass spectrometry can also be employed to confirm the composition of the complexes. nih.gov

The electronic properties of these ruthenium complexes can be fine-tuned by modifying the ligands. For instance, the introduction of different substituents on the phenanthroline ring can alter the metal-to-ligand charge transfer (MLCT) bands observed in their electronic spectra. scispace.com

Table 1: Selected Ruthenium(II) Complexes and their Properties

ComplexAncillary LigandsKey FeatureReference
[Ru(Tzphen)(bpy)(dcbpy)]²⁺bipyridine, dicarboxybipyridineContains a tetrazole-substituted phenanthroline nih.gov
[Ru(dcbpy)₂(Tzphen)]²⁺dicarboxybipyridineContains a tetrazole-substituted phenanthroline nih.gov
[Ru(Phen)₂(Tzphen)]²⁺phenanthrolineContains a tetrazole-substituted phenanthroline nih.gov
[Ru(TMAphen)(bpy)₂]³⁺bipyridineContains a trimethylamino-substituted phenanthroline nih.gov

Osmium(II) Complexes: Design with Intercalating Ligands

Osmium(II) complexes with polypyridyl ligands, including derivatives of pyrido[3,2-f] nih.govmdpi.comphenanthroline, have been designed to act as intercalating agents for DNA. nih.gov The synthesis of these complexes often involves the use of osmium precursors and the appropriately designed polypyridyl ligands. nih.govmissouristate.edu The resulting complexes can exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. washington.educhemrxiv.org

A key feature of these osmium complexes is their potential for luminescence. washington.edu The emission properties can be modulated by the choice of ligands. For example, complexes containing extended dipyridophenazine (dppz) or pyrido[2′,3′:5,6]pyrazino[2,3-f] nih.govresearchgate.netphenanthroline (dppp2) ligands can show enhanced near-infrared emission upon binding to DNA. nih.gov The heavy atom effect of osmium contributes to their photophysical properties, making them suitable as photosensitizers. chemrxiv.org

The electrochemical properties of these osmium complexes are also of interest, with multiple redox processes often observable. nih.gov The lowest unoccupied molecular orbital (LUMO) is typically located on the bridging polypyridyl ligand. missouristate.edu

Table 2: Examples of Osmium(II) Complexes with Intercalating Ligands

ComplexIntercalating LigandAncillary LigandsEmission Wavelength (in aqueous solution)Reference
[Os(TAP)₂dppz]²⁺dppzTAP761 nm nih.gov
[Os(TAP)₂dppp2]²⁺dppp2TAP740 nm nih.gov

Copper(I/II) Complexes: Structural Versatility and Tuning

Copper complexes with phenanthroline-based ligands exhibit significant structural versatility, with both copper(I) and copper(II) oxidation states being accessible. nih.govulisboa.pt The coordination geometry around the copper center can vary, including square planar, square pyramidal, and trigonal bipyramidal arrangements. nih.govulisboa.pt This flexibility allows for the design of copper complexes with tailored properties.

The synthesis of these complexes typically involves the reaction of a copper salt with the phenanthroline ligand and any auxiliary ligands. nih.govnih.gov The choice of ligands plays a crucial role in determining the final structure and properties of the complex. For example, the use of different dipeptides as auxiliary ligands in copper(II)-phenanthroline complexes leads to variations in their cytotoxicity. nih.gov

The redox properties of these copper complexes are also tunable. For instance, two similar copper(II) complexes with phenanthroline-histidine based ligands displayed different reduction potentials, which in turn correlated with their biological activity. ulisboa.pt

Table 3: Selected Copper Complexes with Phenanthroline-based Ligands

Iridium(III) Complexes: Structural Analysis and Properties

Iridium(III) complexes featuring cyclometalated ligands and a diimine ligand like pyrido[3,2-f] nih.govmdpi.comphenanthroline have garnered significant interest due to their photophysical properties. nih.govmdpi.com The synthesis of these complexes often follows a two-step process: formation of an iridium dimer followed by reaction with the ancillary diimine ligand. mdpi.com

The structure of these complexes is typically octahedral. The introduction of substituents on the phenanthroline ligand can lead to steric effects that influence the bond lengths and angles around the iridium center. For instance, methylation at the 2 and 9 positions of the phenanthroline ligand results in longer Ir-N bonds compared to the unsubstituted analogue. nih.gov

These iridium complexes are often luminescent, with the emission properties being tunable through modification of both the cyclometalating and the diimine ligands. mdpi.com The nature of the excited state can be a mixture of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) states. mdpi.com

Table 4: Structural Data for Selected Iridium(III) Complexes

Platinum(II) Complexes: Tridentate Coordination Architectures

Platinum(II) complexes can form stable structures with tridentate NCN-coordinating ligands, where a central anionic nitrogen is flanked by two nitrogen-containing heterocycles. nih.govworktribe.com While not directly pyrido[3,2-f] nih.govmdpi.comphenanthroline, the principles of their coordination are relevant. The synthesis of these complexes can be achieved from the corresponding proligands. bohrium.comresearchgate.net

These platinum(II) complexes are typically square planar. bohrium.com They have been investigated for their luminescence properties, which are often characterized by phosphorescence. nih.govbohrium.com The emission can be influenced by the nature of the tridentate ligand and the surrounding environment. For example, some imide-based complexes are emissive in the solid state but not in solution. worktribe.com

The versatility of this platform allows for the creation of complexes with different emission characteristics. For instance, two isomers of a hydrazide-based platinum(II) complex were found to exhibit different emission modes, one showing fluorescence and the other phosphorescence. worktribe.com

Table 5: Examples of Luminescent Platinum(II) Complexes with Tridentate Ligands

Lack of Specific Research Data on Pyrido[3,2-f] nih.govepa.govphenanthroline Prevents Article Generation

A comprehensive search for scientific literature concerning the specific chemical compound Pyrido[3,2-f] nih.govepa.govphenanthroline has revealed a significant lack of available data regarding its coordination chemistry with cobalt(II) and f-block elements, as well as its use in supramolecular architectures. The initial search results did identify a study that synthesized a related ligand, benzo[b]pyrido[3,2-f] nih.govepa.gov-phenanthroline (bpp), and its ruthenium complex. science.gov However, this information does not directly address the coordination of the parent Pyrido[3,2-f] nih.govepa.govphenanthroline ligand with the specified metal ions.

The vast majority of the available research focuses on the well-studied isomer, 1,10-phenanthroline, and its various derivatives. This includes extensive studies on its cobalt(II) complexes, which can exhibit distorted octahedral or seven-coordinate pentagonal bipyramidal geometries depending on the other ligands present. epa.govresearchgate.netrsc.orgnih.gov Similarly, the complexation of 1,10-phenanthroline with lanthanides and actinides has been a subject of interest, particularly in the context of separating these elements. nih.govmdpi.comnih.govreading.ac.uk Research has also explored the formation of supramolecular structures, such as 2D layers and 3D cavities, incorporating cobalt-phenanthroline complexes, as well as lanthanide coordination polymers. rsc.orgrsc.org

Unfortunately, this extensive body of work on 1,10-phenanthroline and its derivatives cannot be extrapolated to Pyrido[3,2-f] nih.govepa.govphenanthroline. The specific arrangement of nitrogen atoms and the fused pyridine ring in the Pyrido[3,2-f] nih.govepa.govphenanthroline isomer would lead to unique electronic and steric properties, resulting in distinct coordination behavior and supramolecular assemblies. A single entry for Pyrido[3,2-f] nih.govepa.govphenanthroline was found in the NIST WebBook, providing some thermodynamic data, but no information on its coordination chemistry. nist.gov

Due to the strict requirement to focus solely on Pyrido[3,2-f] nih.govepa.govphenanthroline and the absence of specific research findings for this compound within the provided search results, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of such an article would necessitate dedicated experimental and computational studies on the synthesis and characterization of Pyrido[3,2-f] nih.govepa.govphenanthroline and its metal complexes.

Advanced Spectroscopic and Electrochemical Characterization of P 3,2 F 1 2 Phen Complexes

Photophysical Properties of Coordination Compounds

The interaction of light with pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline complexes gives rise to a rich array of photophysical phenomena. These properties are primarily governed by the nature of the metal center, the substituents on the ligand framework, and the surrounding solvent environment.

UV-Vis Absorption and Emission Spectroscopy

The electronic absorption spectra of pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline complexes are characterized by a variety of transitions. rsc.org In the ultraviolet region, strong absorption bands are typically assigned to ligand-centered π-π* transitions. rsc.org In the visible region, weaker and broader bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed. rsc.org For instance, certain iridium(III) complexes featuring derivatives of phenanthroline exhibit intense intraligand charge transfer (ILCT) or π-π* transitions between 380 and 450 nm, with weaker MLCT or ligand-to-ligand charge transfer (LLCT) bands appearing at longer wavelengths (450–520 nm). rsc.org The specific wavelengths and intensities of these absorption bands can be modulated by altering the diimine ligand, with extensions to the π-system leading to red-shifted absorptions. rsc.org

Upon excitation, many of these complexes exhibit luminescence. The emission spectra often provide valuable insights into the nature of the lowest-lying excited state. For example, rhenium(I) complexes with dipyrido-quinoxaline and phenazine (B1670421) ligands can display either MLCT or intraligand (IL) emission, depending on the specific ligand and solvent. scielo.br The emission profiles of some rhenium complexes are nearly identical, showing non-structured broad bands characteristic of ³MLCT emitters, with slight red-shifts observed upon ligand substitution. scielo.br In contrast, some europium(III) complexes show characteristic sharp emission lines of the Eu³⁺ ion, indicating efficient energy transfer from the ligand to the metal center. researchgate.netresearchgate.net The intensity ratio of different emission bands, such as the ⁵D₀ → ⁷F₂ to ⁵D₀ → ⁷F₁ transitions in europium complexes, can provide information about the local symmetry around the metal ion. researchgate.net

Table 1: UV-Vis Absorption and Emission Data for Selected Pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline Complexes
ComplexSolventAbsorption λmax (nm)Emission λmax (nm)Reference
[Ir(piq)₂(dppz)]⁺Toluene380-450 (¹ILCT/¹π,π*), 450-520 (¹LLCT/¹MLCT)590 (phosphorescence) rsc.org
[Ir(piq)₂(dppn)]⁺Toluene380-680 (red-shifted compared to dppz complex)590 (phosphorescence) rsc.org
fac-[Re(CO)₃(dpq)(py)]⁺AcetonitrileNot specified~600 (³MLCT) scielo.br
Eu(DBM)₃HPIPNot specifiedNot specifiedCharacteristic Eu³⁺ emission researchgate.net

Excited State Lifetimes and Quantum Yields of Luminescence

The efficiency and duration of luminescence are quantified by the luminescence quantum yield (Φ) and the excited-state lifetime (τ), respectively. These parameters are crucial for applications such as light-emitting devices and sensors. For many pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline complexes, the quantum yields can be relatively low, often less than 10%. bjraylight.com For example, the well-studied complex [Ru(bpy)₃]²⁺ has a phosphorescence quantum yield of about 6.3% in deaerated water and 9.5% in deaerated acetonitrile. bjraylight.com

The excited-state lifetimes of these complexes can vary significantly, ranging from nanoseconds to microseconds. nih.govelsevierpure.com For instance, a rhodium complex, Rh(phi)₂(phen)³⁺, exhibits a biexponential decay at 77 K with lifetime components of 5 ns and 60 ns, and a longer-lived transient with a lifetime of 900 ns. elsevierpure.com Ruthenium(II) complexes with oligothiophene-substituted imidazo[4,5-f] uj.edu.plresearchgate.netphenanthroline ligands show room temperature emission lifetimes between 0.5 and approximately 1 microsecond. nih.gov However, the quantum yields for these complexes decrease as the number of thiophene (B33073) rings increases. nih.gov In some cases, the quantum yield can be significantly influenced by the specific ligands, with some europium complexes showing a doubling of the quantum yield upon substitution. researchgate.net

Table 2: Luminescence Quantum Yields and Excited State Lifetimes for Selected Complexes
ComplexSolventQuantum Yield (Φ)Excited State Lifetime (τ)Reference
[Ru(bpy)₃]²⁺Water (deaerated)0.063~0.5 µs bjraylight.comnih.gov
[Ru(bpy)₃]²⁺Acetonitrile (deaerated)0.095Not specified bjraylight.com
Rh(phi)₂(phen)³⁺Ethanol (B145695) (298 K)Not specified235 ns (long-lived transient) elsevierpure.com
Ru-0T to Ru-4T seriesMeCN3-8.5% (decreases with more thiophenes)0.5 - ~1 µs nih.gov
Europium Complex 1Not specified0.01Microsecond scale researchgate.net
Europium Complex 2Not specified0.03Microsecond scale researchgate.net

Photoinduced Charge Transfer (MLCT, LC) Processes and Dynamics

Upon absorption of light, pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline complexes can undergo various photoinduced charge transfer processes. Metal-to-ligand charge transfer (MLCT) is a common phenomenon where an electron is promoted from a metal-centered d-orbital to a ligand-centered π-orbital. rsc.orgnih.gov Ligand-centered (LC) transitions, which are essentially π-π transitions within the ligand itself, can also occur. elsevierpure.com In some systems, intramolecular charge transfer (ILCT) between different parts of a ligand is observed. uj.edu.plunige.ch

The dynamics of these charge transfer states are often studied using transient absorption spectroscopy. For example, in certain ruthenium(II) complexes, an initial ¹MLCT state rapidly undergoes intersystem crossing to a longer-lived ³MLCT state. nih.gov The lifetimes of these charge transfer states can be on the order of nanoseconds to microseconds. nih.govnih.gov In some copper(I) phenanthroline dyads, photoexcitation leads to the formation of charge-separated states that decay on a timescale of 6 to 45 nanoseconds. nih.govnih.gov The nature of the excited state can also evolve over time, with some ruthenium complexes showing a transition from a ³MLCT state to a long-lived ³ILCT state. nih.gov

Solvent-Dependent Emission and Light-Switch Effects

The photophysical properties of pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline complexes can be highly sensitive to the solvent environment. scielo.brnih.gov This solvent-dependent emission, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent polarity. For instance, the emission of some rhenium(I) complexes is significantly quenched in fluid solutions by low-lying MLCT states, while in frozen media, the quantum yields are considerably higher. scielo.br

A particularly interesting phenomenon is the "light-switch" effect, where the luminescence of a complex is enhanced upon binding to a biological macromolecule like DNA. This effect is often attributed to a restriction of non-radiative decay pathways upon intercalation or groove binding. While not explicitly detailed for pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline itself in the provided context, related phenanthroline complexes exhibit this behavior. researchgate.net For example, the emission intensity of some ruthenium(II) polypyridyl complexes increases upon addition of DNA, supporting an intercalative binding mode. researchgate.net

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of pyrido[3,2-f] uj.edu.plrsc.orgphenanthroline complexes are crucial for understanding their reactivity and potential applications in areas such as catalysis and molecular electronics.

Cyclic Voltammetry and Reduction Potentials

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of these complexes. The voltammograms typically reveal one or more reversible or irreversible redox processes corresponding to the oxidation or reduction of the metal center and/or the ligands. For many complexes, the first reduction is localized on the phenanthroline-based ligand. nih.gov

The reduction potentials are influenced by the nature of the metal, the substituents on the phenanthroline ligand, and the solvent. For example, in a series of cobalt(II) phenanthroline complexes, the Co(III)/Co(II) and Co(II)/Co(I) redox couples are observed, along with ligand-based reductions. nih.gov The specific potentials for these processes vary depending on the electron-donating or electron-withdrawing nature of the substituents on the phenanthroline ring. nih.gov Similarly, for a series of ruthenium(II) complexes, the oxidation of a tethered oligothiophene unit shifts to less positive potentials as the number of thiophene rings increases. nih.gov

Table 3: Electrochemical Data for Selected Phenanthroline Complexes
ComplexRedox ProcessPotential (V vs. reference)Reference
Co(phen)₃²⁺ seriesCo(III)/Co(II)Variable nih.gov
Co(phen)₃²⁺ seriesCo(II)/Co(I)Variable nih.gov
Co(phen)₃²⁺ seriesLigand ReductionVariable nih.gov
Ru-1TnT Oxidation+0.92 nih.gov
Ru-4TnT Oxidation+0.57 nih.gov
Ru-3TnT Reduction-2.53 nih.gov
Ru-4TnT Reduction-2.30 nih.gov

Ligand-Based Redox Events

The redox behavior of metal complexes containing large, aromatic heterocyclic ligands like pyrido[3,2-f] inoe.romdpi.comphenanthroline is often intricate, with electron transfer processes that can be centered on the metal, the ligand, or be delocalized across the entire molecule. In many complexes of dipyrido[3,2-a:2′,3′-c]phenazine (dppz), a structurally related ligand, the initial reduction is a ligand-based event. researchgate.net

Cyclic voltammetry and spectroscopic studies have shown that for a range of dppz complexes with metals such as Ru(II), Os(II), Re(I), and Cu(I), the lowest unoccupied molecular orbital (LUMO) is primarily located on the phenazine portion of the dppz ligand. researchgate.net Consequently, the first electron added to these complexes occupies this phenazine-based orbital, resulting in a ligand-radical anion. researchgate.net This localization has several significant consequences:

Weak Electronic Coupling: In tris-ligand complexes like [Ru(dppz)₃]²⁺, the electronic coupling between the first three reduction steps is very weak. This is because the redox events occur on separate ligands that are not directly conjugated. researchgate.net

Spectroscopic Signatures: The absorption spectra of these complexes are often dominated by intense metal-to-ligand charge transfer (MLCT) bands that transition to higher-lying α-diimine orbitals, rather than the lowest-lying phenazine-based LUMO. researchgate.net

In a comparative study of Iridium(III) complexes with the isomeric ligands pyrazino[2,3-f] inoe.rorsc.orgphenanthroline (ppl) and pyrazino[2,3-f] mdpi.comresearchgate.netphenanthroline (ppz), the position of the nitrogen atoms in the pyrazine (B50134) ring was found to significantly influence the electronic properties. This demonstrates that subtle changes in the ligand structure, such as the placement of heteroatoms, can tune the energy of the ligand-based orbitals and thus the redox potentials of the resulting complexes. rsc.org

Electrochemical Gap and its Structural Dependence

The electrochemical gap, determined from the difference between the first oxidation and first reduction potentials, is a crucial parameter that approximates the HOMO-LUMO gap of a molecule. This gap is highly sensitive to the electronic structure of the ligand and the nature of the metal-ligand interaction.

For instance, in a ruthenium complex incorporating a pyrimido[5′,4′:7,8]quinazolino[5,6‐f] inoe.rorsc.orgphenanthroline (pqp) ligand, the electrochemical gap was found to be 2.36 eV. nih.gov This value is smaller than that of the parent complex, [Ru(phen)₃]²⁺ (2.58 eV), indicating that the extended π-system of the pqp ligand lowers the LUMO energy and reduces the gap. nih.gov This mismatch between the electrochemical gap and the energy of the main MLCT absorption band suggested the presence of low-energy acceptor orbitals on the pqp ligand. nih.gov

Similarly, a novel iron(III) complex featuring 1,10-phenanthroline (B135089) and succinate (B1194679) ligands was reported to have a maximum optical band gap of 2.66 eV, derived from UV-Vis spectroscopy. mdpi.com While the optical gap is not identical to the electrochemical gap, it provides a good indication of the electronic transition energies and shows how the coordination environment, including both strong-field (phenanthroline) and weak-field (succinate) ligands, influences the frontier orbital energies. mdpi.com

The structural dependence of the electrochemical gap is a key aspect in the design of materials for specific applications. Theoretical and experimental studies on various phenanthrene (B1679779) derivatives demonstrate that the choice of electron-donating and electron-accepting substituents can systematically tune the HOMO and LUMO energy levels and, consequently, the electrochemical gap. nih.gov

Non-Linear Optical (NLO) Properties of P[3,2-f]inoe.romdpi.comphen Derivatives and Metal Complexes

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules, particularly those with donor-π-acceptor motifs, can exhibit significant NLO responses. Phenanthroline derivatives and their metal complexes are promising candidates in this field due to their extended π-systems and tunable electronic properties. researchgate.net

Quantum computational studies on phenanthrene-based molecules, which share a core structure with the ligands of interest, have shown that they can possess very good NLO behavior. nih.gov The NLO properties are enhanced by pairing strong electron-donating groups (like -NH₂ or pyrrolidinyl) with strong electron-accepting groups (like -NO₂ or -C(CN)C(CN)₂), which facilitates intramolecular charge transfer upon excitation. nih.gov

Experimental investigations using the Z-scan technique on a molybdenum phenanthroline complex confirmed its NLO activity. inoe.ro Such studies allow for the determination of third-order NLO parameters, including the non-linear absorption coefficient and the non-linear refractive index, which are critical for device applications. inoe.roresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO properties of these compounds. For a series of pyrazino-phenanthroline donor-π-acceptor compounds, DFT calculations were used to evaluate the quadratic hyperpolarizability (μβCT), a measure of the second-order NLO response. researchgate.net The results showed a strong dependence on the electron-donating strength of the substituent groups. researchgate.net

Compound/System NLO Property Investigated Key Finding Reference
Molybdenum phenanthroline complexThird-order NLO properties (refraction and absorption)The complex exhibits a measurable third-order NLO response, making it a candidate for optoelectronic applications. inoe.ro
Pyrazino-phenanthroline derivativesQuadratic hyperpolarizability (μβCT), Two-photon absorption (σ₂PA)NLO properties are strongly dependent on the donor strength; one derivative exhibited a high σ₂PA value of 216 GM. researchgate.net
Phenanthrene derivativesFirst-order hyperpolarizability (β)NLO properties are enhanced by strong donor-acceptor pairs. nih.gov

These findings underscore the potential of pyrido[3,2-f] inoe.romdpi.comphenanthroline derivatives and their metal complexes as building blocks for advanced NLO materials. The ability to tune their electronic and optical properties through synthetic modification of the ligand structure is a key advantage for developing next-generation photonic technologies. researchgate.net

Computational and Theoretical Investigations of Pyrido 3,2 F 1 2 Phenanthroline Systems

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for probing the intricacies of pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline systems at the molecular level. These computational methods allow for a detailed understanding of the electronic landscape, molecular geometry, and predictive modeling of various properties.

Electronic Structure and Bonding Analyses

DFT calculations are instrumental in characterizing the electronic structure of pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline derivatives. Analyses such as Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Atoms in Molecules (AIM) provide a comprehensive picture of bonding and reactivity. nih.govnih.gov

Table 1: Representative DFT-Calculated Electronic Properties

Molecule/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
3-(2-furyl)-1H-pyrazole-5-carboxylic acid--~4.458 nih.gov

MEP maps are also employed to visualize the electrostatic potential on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack. This information is vital for understanding intermolecular interactions. nih.gov

Conformational Analysis and Molecular Geometry Optimization

Theoretical calculations are used to determine the most stable conformations of pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline derivatives. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These optimized structures provide a foundational understanding of the molecule's three-dimensional shape, which is essential for interpreting spectroscopic data and predicting biological activity. nih.gov For example, in related phenanthroline systems, DFT has been used to confirm the structures of synthesized compounds. researchgate.net

Prediction of Spectroscopic and Electrochemical Properties

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties. This includes simulating infrared (IR), Raman, and UV-Visible absorption spectra. rsc.orgmdpi.com The calculated vibrational frequencies and electronic transitions can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. mdpi.com

Furthermore, DFT calculations can predict electrochemical properties, such as reduction and oxidation potentials. These predictions are often correlated with the calculated HOMO and LUMO energy levels, providing insights into the electron transfer capabilities of the molecules. nih.govnih.gov

Non-Linear Optical Property Computations

The potential of pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline systems in non-linear optics (NLO) can be assessed through computational methods. A key parameter of interest is the static first hyperpolarizability (β₀), which is a measure of the second-order NLO response. While specific data for pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline is not available, DFT has been used to calculate hyperpolarizabilities for other molecules, demonstrating the capability of these methods in predicting NLO properties. aps.org

Molecular Dynamics and Docking Studies

To understand the interactions of pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline derivatives in biological systems, molecular dynamics (MD) simulations and molecular docking studies are employed. These computational techniques are crucial for drug design and development.

Investigation of Ligand-Biomolecule Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target biomolecule, such as a protein or DNA. mdpi.commdpi.com This method helps in understanding the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-biomolecule complex. mdpi.comnih.gov

For instance, in studies of related heterocyclic compounds, docking simulations have been used to elucidate the binding modes of potential anticancer agents with target enzymes. researchgate.netmdpi.com The insights gained from these studies can guide the design of new derivatives with improved biological activity. nih.gov

Following docking, molecular dynamics simulations can be performed to analyze the stability of the predicted binding mode over time. biointerfaceresearch.com These simulations provide a dynamic view of the ligand-receptor interactions and can help to refine the understanding of the binding process. biointerfaceresearch.com

Theoretical Approaches to Metal-Ligand Interactions and Complex Stability

The stability and reactivity of metal complexes derived from Pyrido[3,2-f] nih.govresearchgate.netphenanthroline are significantly influenced by the intricate interactions between the metal center and the ligand. Computational and theoretical chemistry provide powerful tools to dissect these interactions, offering insights that complement experimental findings. Methodologies such as Density Functional Theory (DFT) have become central to understanding the electronic structure, bonding, and stability of these complex systems.

A fundamental approach to investigating metal-ligand interactions is through the analysis of the electronic properties of the system. This often involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical reactivity and kinetic stability of the complex. A smaller gap generally suggests a more reactive species.

Energy Decomposition Analysis (EDA) is another powerful computational technique used to probe the nature of the metal-ligand bond. EDA partitions the total interaction energy into distinct components, providing a quantitative understanding of the forces at play. These components typically include:

Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic attraction or repulsion between the unperturbed charge distributions of the metal and the ligand.

Pauli Repulsion (ΔE_Pauli): This destabilizing term arises from the quantum mechanical effect of overlapping electron clouds of the metal and ligand.

Orbital Interaction (ΔE_orb): This stabilizing term accounts for the charge transfer and polarization effects that occur as the electron orbitals of the metal and ligand interact and rearrange.

Dispersion Interaction (ΔE_disp): This component captures the van der Waals forces, which can be significant, especially in larger systems.

Further insight into the bonding can be gained using the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the electron density topology to characterize the nature of chemical bonds, identifying bond critical points and quantifying the extent of covalent versus non-covalent character in the metal-ligand interactions.

The stability of these complexes is not only governed by the immediate coordination sphere but also by the influence of substituents on the Pyrido[3,2-f] nih.govresearchgate.netphenanthroline framework. Theoretical studies on analogous phenanthroline systems have demonstrated that the presence of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the ligand, thereby affecting the strength and nature of the metal-ligand bond. For instance, in studies of pyrrolidine-derived phenanthroline diamides complexed with lutetium(III), the introduction of halogen atoms was shown to impact the coordination number and the geometry of the resulting complex.

The table below illustrates the kind of data that can be generated from computational studies on phenanthroline-type ligands to understand their interaction with metal ions. The data presented here is for illustrative purposes based on findings for similar phenanthroline systems.

Ligand SystemMetal IonComputational MethodKey Finding
Pyrrolidine-derived phenanthroline diamidesLu(III)DFTHalogen substitution on the phenanthroline core influences the Lu-N bond lengths and the coordination geometry of the complex. nih.gov
Substituted phenanthrolinesFe(II)DFTThe electronic properties and reduction potentials of the complexes are correlated with the Hammett constants of the substituents on the phenanthroline ligand. researchgate.net

These theoretical approaches provide a detailed picture of the factors governing the stability of Pyrido[3,2-f] nih.govresearchgate.netphenanthroline metal complexes, guiding the rational design of new complexes with desired properties for various applications.

Research Applications and Advanced Methodologies Involving Pyrido 3,2 F 1 2 Phenanthroline

Catalysis and Photocatalysis Research

The rigid, planar structure and strong metal-chelating properties of the phenanthroline core make it an exceptional ligand framework in the design of catalysts and photosensitizers. The fusion of a pyridine (B92270) ring to this core, as in Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline, is expected to modulate its electronic properties and steric environment, potentially leading to enhanced catalytic activity and stability.

Enantioselective Catalysis utilizing Chiral Pyrido[3,2-f]researchgate.netresearchgate.netphenanthroline Derivatives

Currently, there is a notable lack of specific research on the use of chiral derivatives of Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline in enantioselective catalysis. However, the broader family of chiral phenanthroline ligands has been extensively and successfully employed in a wide array of asymmetric transformations. These ligands are typically functionalized with chiral substituents in the 2, 9, 3, 8, 4, or 7 positions, or by fusing chiral rings to the phenanthroline backbone. rsc.org The introduction of chirality allows for the creation of asymmetric metal complexes that can effectively induce stereoselectivity in chemical reactions.

For instance, novel chiral multidentate ligands have been designed and synthesized from 1,10-phenanthroline (B135089) and amino acids. researchgate.net These ligands have been shown to coordinate with copper ions to form chiral complexes. researchgate.net In one study, a palladium-catalyzed asymmetric 1,4-addition of phenylboronic acid to α,β-unsaturated carbonyl compounds was developed using a chiral 1,10-phenanthroline derivative as a ligand, achieving high yields (up to 97%) and excellent enantioselectivities (up to 97% ee). researchgate.net Another example involves a silver-catalyzed amination at the aliphatic C3-substituent of various quinolones and pyridones, which proceeded with high site- and enantioselectivity (83-97% ee) using a chiral phenanthroline ligand. researchgate.net

The development of conceptually new bifunctional chiral ligands has also been a focus. An axially chiral N,N-bidentate phenanthroline ligand was found to be effective for the Pd-catalyzed asymmetric allylic substitution of allyl acetate and dialkyl malonate, where an intramolecular Lewis basic group played a key role in achieving high reactivity and enantioselectivity. rsc.org

These examples underscore the immense potential of chiral phenanthroline-based ligands in asymmetric catalysis. It is highly probable that chiral derivatives of Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline, once synthesized, would also exhibit significant catalytic activity and enantioselectivity in a variety of organic transformations.

Photocatalytic Hydrogen Production from Water

A notable example is the use of a Ru(II) bathophenanthroline complex as a photosensitizer for homogeneous photocatalytic hydrogen production. nih.gov This system, which also includes a cobalt glyoxime water reduction catalyst and a sacrificial electron donor, demonstrated high turnover numbers (TONs), approaching 10,000 (H₂/Ru). nih.gov Deuteration studies confirmed that the hydrogen was primarily produced from water. nih.gov The stability of the bathophenanthroline-based photosensitizer was found to be considerably greater than the more common [Ru(bpy)₃]²⁺, leading to enhanced photocatalysis metrics. nih.gov

Another study focused on a self-organizing copper-iron system for photocatalytic hydrogen production, where a heteroleptic copper photosensitizer containing a phenanthroline ligand was employed. uoa.gr This system, composed entirely of earth-abundant metals, achieved a maximum turnover number of 1330. uoa.gr

The electronic and steric properties of the photosensitizer are crucial for efficient light harvesting and electron transfer. The extended π-system and potentially altered redox potentials of Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline could offer advantages in the design of more robust and efficient photosensitizers for hydrogen production.

Photosensitizer SystemCatalystSacrificial DonorSolventMax. TON (H₂/Photosensitizer)
[Ru(dpp)₃]²⁺ (dpp = bathophenanthroline)[Co(dmgH)₂pyCl]N,N-dimethyl-p-toluidineCH₃CN/H₂O (1:1)~10,000
Heteroleptic Copper(I) phenanthroline complex[Fe₃(CO)₁₂]TriethylamineTHF/TEA/H₂O1330

Photoreduction Reactions (e.g., Oxygen to Hydrogen Peroxide)

The photocatalytic reduction of molecular oxygen to hydrogen peroxide (H₂O₂) is another significant area of research, as H₂O₂ is a valuable green oxidant. While direct studies on Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline are absent, the photocatalytic capabilities of related systems provide valuable insights. For instance, the photochemical reduction of CO₂ to CO has been demonstrated using phenanthroline-extended tetramesityl porphyrin complexes linked to a Rhenium(I) tricarbonyl unit. nih.gov In these systems, the catalytic active center is the Re(I) moiety. nih.gov The turnover numbers for CO production were found to be dependent on the metal within the porphyrin cavity, with a Zn-porphyrin derivative showing the highest activity (TON of 13 after 24 hours). nih.gov

In a related area, iron oxide nanoparticles have been shown to promote the photochemical reduction of oxygen to hydrogen peroxide, achieving productivities of at least 1.7 ± 0.3 mmol g⁻¹ L⁻¹ h⁻¹. nih.gov While not a molecular system, this highlights the general principles of photocatalytic oxygen reduction. The interaction of o-phenanthroline with intracellular Fe²⁺ and H₂O₂ has also been studied, demonstrating the formation of reactive hydroxyl radicals. nih.gov This suggests that phenanthroline-metal complexes can play a role in redox cycling involving reactive oxygen species.

The unique electronic structure of Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline could potentially be harnessed to develop novel photocatalysts for the selective reduction of oxygen to hydrogen peroxide or other valuable products.

Ligand Hydrogenation Processes and Catalyst Deactivation in Photocatalysis

A significant challenge in photocatalysis is the deactivation of the catalyst over time. One common deactivation pathway is the hydrogenation of the organic ligands, which can alter the electronic properties and stability of the photocatalyst. A study on a heterodinuclear photocatalyst featuring an alkyne-bridged bis-phenanthroline motif revealed that a key deactivation process was the loss of the alkyne functionality through a hydrogenation process. nih.gov While this modification led to a decrease in long-term stability, it also resulted in more efficient catalysis for a short period. nih.gov The hydrogenation of the alkynyl bridge was confirmed by the loss of its characteristic band in the IR spectrum upon irradiation under catalytic conditions. nih.gov This deactivation occurred relatively rapidly, within about 20 minutes. nih.gov

This finding is crucial for the design of future photocatalysts, including those based on Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline. Understanding the potential sites of ligand hydrogenation and other deactivation pathways is essential for developing more robust and long-lived photocatalytic systems. The fused pyridine ring in Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline might influence the susceptibility of the ligand to hydrogenation compared to simpler phenanthroline systems.

Molecular Sensors and Probes Development

The ability of phenanthroline derivatives to form stable and often luminescent complexes with metal ions makes them excellent candidates for the development of chemo- and luminescent sensors. The sensitivity and selectivity of these sensors can be finely tuned by modifying the phenanthroline scaffold.

Chemo- and Luminescent Sensors for Metal Ions (e.g., Cu(II), Zn(II))

Phenanthroline-based sensors have been successfully developed for the detection of various metal ions, including Cu(II) and Zn(II). For example, a novel fluorescent nanoprobe was fabricated by grafting a phenanthroline derivative, (2,3-f)-Pyrazino(1,10)phenanthroline-2,3-dicarboxylic acid, onto the surface of carbon dots. researchgate.net This sensor exhibited good selectivity and sensitivity for Cu(II) detection with a detection limit of 40.1 nM. researchgate.net The sensing mechanism involves the selective capture of Cu(II) by the phenanthroline group, leading to quenching of the fluorescence signal through an inner filter effect. researchgate.net

Similarly, a new phenanthroline derivative bearing an imidazole group has been developed as a multifunctional probe. researchgate.net This probe exhibits a highly sensitive colorimetric response to Fe(II) and a selectively ratiometric fluorescent response to Zn(II). researchgate.net

The extended aromatic system of Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline is likely to result in unique photophysical properties, which could be exploited for the development of novel fluorescent sensors. The introduction of specific functional groups onto the Pyrido[3,2-f] researchgate.netresearchgate.netphenanthroline backbone could further enhance its selectivity and sensitivity for target metal ions.

SensorTarget IonDetection LimitSensing Mechanism
(2,3-f)-Pyrazino(1,10)phenanthroline-2,3-dicarboxylic acid functionalized carbon dotsCu(II)40.1 nMInner filter effect
(2-(3,5-di(pyridin-4-yl)phenyl)-1-p-tolyl-1H-imidazo[4,5-f] researchgate.netmdpi.comphenanthroline)Zn(II)Not specifiedRatiometric fluorescence

DNA Probes for Intercalation and Mismatch Detection

The planar structure of pyrido[3,2-f] researchgate.netmdpi.comphenanthroline and its derivatives makes them ideal candidates for use as DNA probes, particularly for studying DNA intercalation and detecting base pair mismatches. When these molecules, often incorporated into metal complexes, bind to DNA, they can exhibit changes in their photophysical properties, such as luminescence, which can be harnessed for detection purposes. mdpi.comnih.govnih.gov

One of the key mechanisms by which these compounds interact with DNA is intercalation, where the planar ligand inserts itself between the base pairs of the DNA double helix. researchgate.netmdpi.comnih.gov This interaction can lead to significant stabilization of the DNA duplex. The extent of this stabilization can be influenced by the specific structure of the phenanthroline derivative and the presence of other ligands in a metal complex.

Ruthenium(II) complexes containing derivatives of dipyridophenazine, which has a similar planar structure to pyrido[3,2-f] researchgate.netmdpi.comphenanthroline, have been famously dubbed "molecular light switches" for DNA. In aqueous solutions, the luminescence of these complexes is often quenched. However, upon intercalation into the hydrophobic environment of the DNA base stack, their emission is significantly enhanced. mdpi.com This "light-switch" effect provides a clear signal for DNA binding.

Furthermore, the binding of chiral metal complexes containing phenanthroline-type ligands to DNA can be stereoselective. The different enantiomers of a complex may exhibit preferential binding to right-handed (B-DNA) or left-handed (Z-DNA) helices, allowing these complexes to serve as probes for DNA helicity. nih.gov This stereoselectivity arises from the steric interactions between the non-intercalating ligands and the DNA phosphate backbone. nih.gov

The sensitivity of the emission of these probes to their local environment also allows for the detection of mismatched base pairs in DNA. Mismatches can create distortions in the DNA helix, altering the binding environment for an intercalating probe and, consequently, its photophysical response. This enables the development of diagnostic tools for genetic mutations and DNA damage.

Advanced Materials and Molecular Electronics Research

The unique electronic and photophysical properties of pyrido[3,2-f] researchgate.netmdpi.comphenanthroline and its analogs have led to their investigation in the field of advanced materials and molecular electronics. Their rigid, planar structure and extended π-system are advantageous for applications requiring efficient electron transport and light-emitting capabilities.

Electron Accepting Ligands in Solar Cell Systems

In the realm of solar energy conversion, derivatives of phenanthroline have been incorporated into dye-sensitized solar cells (DSSCs). These compounds can function as effective electron-accepting ligands within metal complex sensitizers. rsc.org The design of these sensitizers often follows a donor-π-bridge-acceptor (D-π-A) motif, where the phenanthroline-based component acts as an auxiliary electron acceptor. rsc.org

Dye ComponentFunctionDesired Property
DonorProvides electrons upon photoexcitationStrong light absorption
π-BridgeFacilitates charge separation and transportExtended π-conjugation
Acceptor (Phenanthroline-based) Accepts electrons and anchors to semiconductorAppropriate LUMO level, strong electronic coupling with semiconductor

Design and Conduction Properties of Extended π-Conjugated Molecular Wires

The ability of phenanthroline derivatives to form stable complexes with metals and their inherent π-conjugated structure make them attractive building blocks for molecular wires. uni-konstanz.descispace.comrsc.org These wires are of interest for future molecular-scale electronic devices. mdpi.com Phenanthroline can act as an "alligator clip," effectively anchoring the molecular wire to metal electrodes. uni-konstanz.de

Research into phenanthroline-terminated, polycyclic extended π-conjugated molecules has explored their single-molecule conduction properties. uni-konstanz.descispace.com Theoretical studies combining density functional theory (DFT) with Green's function techniques have been employed to investigate the conductance of such molecular wires. uni-konstanz.de These studies have shown that while these molecules are structurally sound, their conductance can be poor and decreases exponentially with length. uni-konstanz.de Careful design of the extended π-system is therefore crucial for achieving high conductivity in these long, structurally defined molecular wires. uni-konstanz.de The bidentate nature of the phenanthroline connector, while ensuring strong adhesion to gold surfaces, does not always translate to higher conductivity compared to related monodentate connectors. uni-konstanz.de

Integration into Light-Emitting Electrochemical Cells (LECs)

Ionic transition metal complexes, particularly those of iridium(III), featuring phenanthroline-based ligands have been successfully employed as emitters in light-emitting electrochemical cells (LECs). rsc.orgresearchgate.netnih.gov LECs are attractive for lighting and display applications due to their simple device architecture and potential for low-cost fabrication. beilstein-journals.orgrsc.org

The performance of LECs is highly dependent on the photophysical and electrochemical properties of the emitter. Iridium(III) complexes with ancillary ligands like pyrido[3,2-f] researchgate.netmdpi.comphenanthroline derivatives can exhibit high photoluminescence quantum yields and electrochemical stability. nih.gov The extended π-conjugation of the phenanthroline ligand can influence the emission color of the complex. rsc.org For instance, increasing the π-conjugation can lead to a red-shift in the emission spectrum. rsc.org

LEC ComponentMaterial ExampleFunction
Emitter[Ir(ppy)2(pyrido[3,2-f] researchgate.netmdpi.comphenanthroline)]+Light emission
Mobile IonsPF6-Formation of electric double layers for charge injection
ElectrodesITO, AlAnode and Cathode

Mechanistic Studies of Ligand-Biomolecule Interactions

Understanding the fundamental mechanisms through which small molecules like pyrido[3,2-f] researchgate.netmdpi.comphenanthroline interact with biomolecules is crucial for the rational design of new therapeutic and diagnostic agents. The primary focus of these studies has been on their interaction with DNA.

DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)

The interaction of phenanthroline derivatives with DNA is a complex process that can involve multiple binding modes, primarily intercalation and groove binding. researchgate.netnih.gov The planar aromatic surface of these ligands is well-suited for intercalation, where the molecule stacks between the DNA base pairs. researchgate.netresearchgate.netmdpi.com This mode of binding is often characterized by significant hypochromicity and a bathochromic shift in the UV-visible absorption spectrum of the compound, as well as an increase in the melting temperature of the DNA. researchgate.net

Computational studies have provided valuable insights into the energetics of these interactions. For some phenanthroline-based metal complexes, intercalation is the preferred mode of binding due to favorable π-π stacking interactions with the DNA bases. researchgate.net However, it is believed that the process of intercalation may be preceded by an initial groove-binding event. researchgate.netnih.gov In some cases, particularly for smaller, flat molecules, groove binding may not be cytotoxic, and a rapid transition to the intercalative mode is desirable for biological activity. nih.gov

The specific binding mode can be influenced by substitutions on the phenanthroline ring system. For example, the position and number of methyl groups on a phenanthroline ligand can modulate its cytotoxic effects by influencing its DNA binding capabilities. nih.gov In addition to classical intercalation, partial intercalation is another possible binding mode that has been investigated through various spectroscopic techniques, including circular dichroism, which can reveal conformational changes in the DNA helix upon ligand binding. nih.gov

Binding ModeKey CharacteristicsExperimental Evidence
Intercalation Insertion between DNA base pairsUV-Vis hypochromicity, increased DNA melting temperature, unwinding of DNA helix
Groove Binding Interaction within the major or minor groove of DNALess significant spectral changes, often precedes intercalation
Partial Intercalation Partial insertion of the ligand into the DNA base stackInduced circular dichroism, fluorescence quenching

Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Cholinesterases)

The unique structural framework of pyrido[3,2-f] nih.govnih.govphenanthroline and its derivatives has positioned them as significant candidates for enzyme inhibition studies. Their planar, polycyclic aromatic system allows for effective interaction with biological macromolecules, leading to the modulation of enzyme activity. Research has particularly focused on their potential as inhibitors of topoisomerases and cholinesterases, enzymes critical in cell replication and neurological function, respectively.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topological state of DNA during processes like replication and transcription. mdpi.com Their inhibition can lead to DNA damage and ultimately trigger apoptosis in cancer cells, making them a key target for anticancer drugs. mdpi.com Pyridoacridine alkaloids, which share a similar structural scaffold with pyridophenanthrolines, have been shown to inhibit topoisomerase II (TOPO II) catalytic activity. nih.gov The mechanism of inhibition is believed to involve the intercalation of the planar aromatic ring system into the DNA strand. nih.gov This interaction stabilizes the DNA-TOPO II complex, preventing the re-ligation of DNA strands and leading to double-strand breaks. mdpi.com The ability of these compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by TOPO II correlates with their cytotoxic potency, suggesting that disruption of TOPO II function is a primary mechanism for their anticancer effects. nih.gov

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govsemanticscholar.org Inhibiting these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govsemanticscholar.org Derivatives of phenanthroline have demonstrated a promising capacity to inhibit these enzymes. nih.gov For instance, a series of pyrazole-fused phenanthroline compounds showed moderate to good inhibitory activity against both AChE and BChE. nih.gov Molecular docking studies suggest that these compounds interact with residues at the periphery of the enzyme's active site. nih.gov The inhibitory potency varies with the specific substitutions on the phenanthroline core, indicating that the molecular structure can be fine-tuned to optimize activity and selectivity. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Pyrazole-Fused Phenanthroline Derivatives nih.gov
CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound 5c53.29>875.17
Compound 5l231.54119.3
Galantamine (Control)0.57-

Molecular Basis of Antioxidant Activity (e.g., Radical Scavenging)

Antioxidants play a vital role in protecting biological systems from the damaging effects of free radicals and reactive oxygen species (ROS). The phenanthroline scaffold, due to its electron-rich nitrogen atoms, is a subject of interest for its antioxidant potential. nih.gov The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. nih.gov

The molecular mechanism of radical scavenging by phenolic and nitrogen-containing heterocyclic compounds can occur through several pathways nih.govmdpi.com:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process involving the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, forming a radical cation, which then loses a proton. nih.gov

The presence of nitrogen atoms in the phenanthroline ring system can facilitate radical scavenging through electron transfer (ET) mechanisms. nih.gov Furthermore, the addition of functional groups, such as amino groups (-NH2), can enhance the antioxidant capacity by contributing to radical stabilization through both HAT and ET mechanisms. nih.gov The effectiveness of phenanthroline derivatives as antioxidants is commonly evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

Table 2: Radical Scavenging Activity of Selected Pyrazole-Fused Phenanthroline Derivatives nih.gov
CompoundDPPH EC50 (μg/mL)ABTS EC50 (μg/mL)
Compound 5e26.7111.51
Compound 5f>5003.10
Compound 5g>500<3

Interactions with Proteins (e.g., BSA)

Understanding the interaction between potential drug molecules and plasma proteins is fundamental in pharmacology, as it significantly influences the distribution, metabolism, and efficacy of the drug. nih.gov Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA), abundance, and low cost. nih.gov

Phenanthroline derivatives, particularly metal complexes involving phenanthroline ligands, have been studied for their binding affinity to BSA. conicet.gov.arresearchgate.net Spectroscopic techniques, such as fluorescence and UV-Vis absorption spectroscopy, are employed to investigate these interactions. conicet.gov.ar Studies on chromium(III) and ruthenium(II) complexes with substituted 1,10-phenanthroline ligands have shown strong binding to BSA. conicet.gov.arresearchgate.net

The analysis of thermodynamic parameters (ΔG, ΔH, and ΔS) from these studies indicates that hydrophobic interactions often play a major role in the association process between the phenanthroline complexes and BSA. conicet.gov.ar The binding constants (Kb) quantify the strength of this interaction. The quenching of BSA's intrinsic fluorescence upon binding with the phenanthroline derivative is a key indicator of this interaction, and the mechanism is often found to be static quenching, implying the formation of a ground-state complex. nih.gov

Table 3: Binding Constants of Phenanthroline Complexes with Bovine Serum Albumin (BSA)
CompoundBinding Constant (Kb) (M-1)Reference
Cr(5Cl-phen)33+(3.33 ± 0.08) × 105 conicet.gov.ar
Cr(5Me-phen)33+(5.92 ± 0.08) × 105 conicet.gov.ar
Cr(5Ph-phen)33+(1.64 ± 0.05) × 105 conicet.gov.ar
[Ru(phen)3]Cl24.4 × 103 researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for P[3,2-f]biomedpharmajournal.orgnih.govphen Architectures

The future of P[3,2-f] biomedpharmajournal.orgnih.govphen chemistry heavily relies on the development of efficient and environmentally friendly synthetic methodologies. While traditional methods often involve multi-step procedures with harsh reaction conditions, researchers are now focusing on more sustainable approaches.

Key areas of development include:

One-pot multicomponent reactions: These reactions offer a streamlined approach to complex molecules by combining multiple starting materials in a single reaction vessel. This reduces waste, saves time, and often leads to higher yields. For instance, a one-step synthesis of 6-amino-11,12-dihydropyrido[3,4-c] biomedpharmajournal.orgresearchgate.netphenanthrolines has been developed through a base-catalyzed condensation of 2-equivalents of 4-methylpyridine-3-carbonitrile with various aldehydes. researchgate.net

Green solvents and catalysts: The use of water and other environmentally benign solvents is a growing trend in organic synthesis. researchgate.net Similarly, the development of reusable and non-toxic catalysts, such as p-toluene sulfonic acid (PTSA) in water, is a key focus. researchgate.net

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.

These advancements will not only make the synthesis of P[3,2-f] biomedpharmajournal.orgnih.govphen and its derivatives more economical and environmentally friendly but also facilitate the creation of a wider range of structurally diverse compounds for various applications.

Exploration of New Metal Centers and Coordination Geometries for Enhanced Functionality

The coordination chemistry of P[3,2-f] biomedpharmajournal.orgnih.govphen is a rich and expanding field. The ability of the phenanthroline core to act as a bidentate ligand, binding to metal centers through its two nitrogen atoms, is fundamental to its functionality. wikipedia.org Future research will undoubtedly explore the complexation of P[3,2-f] biomedpharmajournal.orgnih.govphen with a broader range of metal ions beyond the commonly studied first-row transition metals.

The choice of metal center and the resulting coordination geometry are critical in tuning the electronic, optical, and catalytic properties of the resulting complexes. For example, ruthenium(II)-arene complexes with a derivative of P[3,2-f] biomedpharmajournal.orgnih.govphen have shown promising cytotoxic activity against cancer cells. nih.gov The exploration of different arene ligands in these complexes has demonstrated that even subtle changes in the coordination sphere can significantly impact biological activity. nih.gov

Future studies will likely focus on:

Lanthanide and actinide complexes: These metals offer unique photophysical and magnetic properties that could be harnessed for applications in bioimaging, sensors, and data storage.

Polymetallic architectures: The design of multinuclear complexes containing P[3,2-f] biomedpharmajournal.orgnih.govphen ligands could lead to materials with cooperative catalytic activity or interesting magnetic properties.

Unconventional coordination geometries: While octahedral and square planar geometries are common, the exploration of more unusual coordination environments could unlock new reactivity and functionality. hepvs.ch

Application of Advanced In-Situ Characterization Techniques for Understanding Reaction Mechanisms

A deeper understanding of the formation and reactivity of P[3,2-f] biomedpharmajournal.orgnih.govphen-based systems is crucial for their rational design and optimization. Advanced in-situ characterization techniques are becoming increasingly important for probing reaction mechanisms in real-time.

Techniques such as:

In-situ NMR and IR spectroscopy: These methods can provide valuable information about the structures of intermediates and the kinetics of a reaction as it occurs.

In-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD): These techniques can provide detailed information about the electronic and geometric structure of metal centers during a reaction.

Mass spectrometry techniques: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying and characterizing reaction intermediates and products in solution. nih.gov

By combining these techniques, researchers can gain a comprehensive picture of the reaction pathways involved in the synthesis and reactivity of P[3,2-f] biomedpharmajournal.orgnih.govphen-based materials, enabling the development of more efficient and selective processes.

Computational Design and Predictive Modeling for P[3,2-f]biomedpharmajournal.orgnih.govphen-based Functional Materials

Computational chemistry and molecular modeling are indispensable tools in modern materials science. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of P[3,2-f] biomedpharmajournal.orgnih.govphen-based molecules and materials before they are synthesized in the lab. mdpi.comresearchgate.net

This predictive power can significantly accelerate the discovery of new materials with desired properties. For example, computational screening can be used to:

Identify promising candidates for specific applications: By calculating properties such as electronic band gaps, absorption spectra, and catalytic activity, researchers can prioritize the synthesis of the most promising materials.

Understand structure-property relationships: Computational models can provide insights into how the structure of a molecule influences its properties, guiding the design of new and improved materials.

Elucidate reaction mechanisms: Computational modeling can be used to map out the energy landscape of a reaction, identifying transition states and intermediates and providing a deeper understanding of the reaction mechanism. nih.gov

The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of P[3,2-f] biomedpharmajournal.orgnih.govphen-based functional materials.

Expanding the Scope of P[3,2-f]biomedpharmajournal.orgnih.govphen Complexes in Bioinorganic Chemistry and Chemical Biology

The unique properties of P[3,2-f] biomedpharmajournal.orgnih.govphen and its metal complexes make them attractive candidates for a variety of biological applications. The planar structure of the ligand allows it to intercalate into DNA, a property that has been exploited in the development of anticancer agents. wikipedia.orgnih.gov

Future research in this area will likely focus on:

Targeted drug delivery: By functionalizing P[3,2-f] biomedpharmajournal.orgnih.govphen complexes with specific targeting moieties, it may be possible to deliver therapeutic agents directly to diseased cells, minimizing side effects.

Bioimaging and sensing: The luminescent properties of some P[3,2-f] biomedpharmajournal.orgnih.govphen complexes could be harnessed for the development of probes for bioimaging and the detection of specific biomolecules.

Artificial metalloenzymes: By incorporating P[3,2-f] biomedpharmajournal.orgnih.govphen complexes into protein scaffolds, it may be possible to create artificial enzymes with novel catalytic activities for applications in biotechnology and medicine.

The exploration of P[3,2-f] biomedpharmajournal.orgnih.govphen complexes in bioinorganic chemistry and chemical biology is a rapidly growing field with the potential to yield new and innovative solutions to pressing challenges in human health.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

  • Methodological Answer: Apply FINER to prioritize studies on under-explored properties, such as solvent-dependent stacking (Novel) or biocompatibility (Ethical). For example, investigating its role in selective enzyme inhibition aligns with biomedical relevance while adhering to ethical guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.